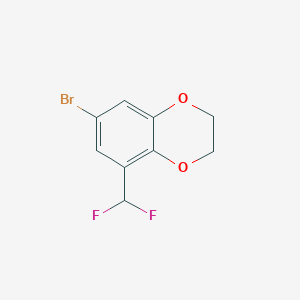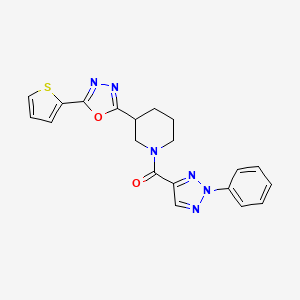![molecular formula C16H13BrCl2O3 B2886937 2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 832674-02-9](/img/structure/B2886937.png)
2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Benzamide Derivatives
2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde has been utilized in the synthesis of novel non-peptide CCR5 antagonists through a process involving elimination, reduction, and bromination reactions. These synthesized benzamide derivatives exhibit biological activity, as confirmed by their structural characterization using techniques such as NMR, MS, and their testing for biological activity. This application highlights the compound's role in developing potential therapeutic agents (H. Bi, 2015; Cheng De-ju, 2014).
Catalytic Synthesis Applications
The compound serves as a precursor in catalytic synthesis processes. For example, copper(I) salt/PEG-400 catalysis utilizes 2-bromobenzaldehydes for the direct synthesis of 1-aryl-1H-indazoles from arylhydrazines, showcasing the compound's utility in facilitating organic transformations under catalyzed conditions, leading to high yields of target compounds (Yeon Kyu Bae & C. Cho, 2013).
Development of Antagonists
Further research has led to the development of a novel CCR5 antagonist, demonstrating the compound's potential in medical chemistry for creating bioactive molecules that can interact with the CCR5 receptor, which is significant in various biological processes and potential treatments for diseases (H. Bi, 2014).
Bromination and Oxidation Studies
Studies on the bromination and oxidation of aldehydes, including derivatives similar to this compound, have shed light on their transformation in various chemical environments. These transformations are crucial for understanding the reactivity and potential applications of these compounds in synthetic organic chemistry (W. V. Otterlo et al., 2004).
Applications in Organic Synthesis
The compound and its related bromobenzaldehydes have been highlighted for their significant role in organic synthesis, particularly in constructing compounds with biological, medicinal, and material applications. This underscores the broader utility of such halogenated aldehydes in facilitating diverse synthetic routes under palladium-catalyzed conditions, demonstrating the compound's versatility and utility in the field of synthetic chemistry (Munmun Ghosh & J. Ray, 2017).
Propriétés
IUPAC Name |
2-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2O3/c1-2-21-15-5-11(8-20)13(17)7-16(15)22-9-10-3-4-12(18)6-14(10)19/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHCNMNEHJXDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2886854.png)

![2-(4-chlorophenyl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2886857.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2886860.png)

![[2-(2,3-dihydro-1H-indol-1-yl)-5-nitrophenyl]methanesulfonyl fluoride](/img/structure/B2886862.png)
![tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2886864.png)



![2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2886868.png)
![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2886872.png)
